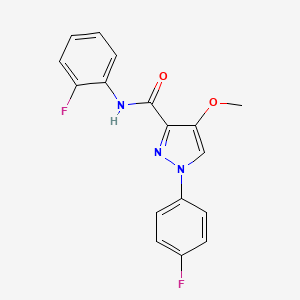

N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide

説明

N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a fluorinated pyrazole-carboxamide derivative characterized by a pyrazole core substituted with methoxy (4-position) and two fluorinated aromatic rings. This compound’s structural complexity distinguishes it from simpler pyrazole derivatives, making it a candidate for therapeutic applications requiring selective receptor interactions.

特性

IUPAC Name |

N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2N3O2/c1-24-15-10-22(12-8-6-11(18)7-9-12)21-16(15)17(23)20-14-5-3-2-4-13(14)19/h2-10H,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVLWXVVAXYVMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(N=C1C(=O)NC2=CC=CC=C2F)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is C16H14F2N2O2. It features a pyrazole ring, which is known for its diverse biological properties, including anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide. The compound has been evaluated for its cytotoxic effects on various cancer cell lines:

- Cell Lines Tested :

- A549 (lung cancer)

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

Table 1: Cytotoxicity Data of N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide

The compound exhibited significant growth inhibition, with MCF-7 cells showing particularly high sensitivity.

The mechanism by which N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. For instance, studies indicate that the compound can trigger apoptotic pathways in cancer cells, leading to increased cell death rates.

Anti-inflammatory Activity

In addition to its anticancer properties, this pyrazole derivative has shown promise as an anti-inflammatory agent. Research indicates that compounds within this class can inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

Table 2: Anti-inflammatory Activity Data

These findings suggest that N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives:

- Case Study on Antitumor Activity :

- Case Study on Inflammatory Response :

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared to analogs in the pyrazole-carboxamide family, focusing on substituents, physicochemical properties, and biological implications.

Table 1: Key Structural and Functional Comparisons

Key Observations

Substituent Effects on Solubility and Stability

- The 4-methoxy group in the target compound improves aqueous solubility compared to methyl or chlorine substituents in analogs .

- Dual fluorophenyl groups provide metabolic stability via fluorine’s electronegativity and resistance to oxidative degradation, unlike chlorophenyl analogs .

Core Structure and Target Selectivity The pyrazole-carboxamide core offers a balance of rigidity and flexibility, favoring selective interactions with enzymes or receptors. In contrast, indazole derivatives (e.g., AB-FUBINACA) exhibit higher affinity for cannabinoid receptors due to bulkier cores but may lack selectivity .

Pharmacokinetic Implications The 3-pyridylmethyl group in the dichlorophenyl analog enhances blood-brain barrier penetration, suggesting CNS activity, whereas the target compound’s fluorophenyl groups may limit CNS uptake due to higher polarity . Methoxy vs.

Research Findings

- Synthetic Accessibility : The target compound’s synthesis is more complex than simpler pyrazole derivatives (e.g., 3-(4-fluorophenyl)-4-methyl-1H-pyrazole) due to multiple fluorinations and methoxy introduction .

- Biological Activity : Fluorophenyl-carboxamide derivatives demonstrate superior binding to kinase targets compared to chlorophenyl analogs, as seen in structural studies of similar compounds .

- Thermal Stability : Differential scanning calorimetry (DSC) data for related fluorophenyl-pyrazoles indicate melting points between 175–178°C, consistent with the target compound’s expected stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。